molecular formula C6H8IN3O2 B11738050 2-(5-amino-4-iodo-3-methyl-1H-pyrazol-1-yl)acetic acid

2-(5-amino-4-iodo-3-methyl-1H-pyrazol-1-yl)acetic acid

Cat. No.: B11738050
M. Wt: 281.05 g/mol
InChI Key: IPNSKBSLDFFYNE-UHFFFAOYSA-N
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Description

2-(5-amino-4-iodo-3-methyl-1H-pyrazol-1-yl)acetic acid is a heterocyclic compound that features a pyrazole ring substituted with an amino group, an iodine atom, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-amino-4-iodo-3-methyl-1H-pyrazol-1-yl)acetic acid typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine, followed by iodination and subsequent functional group transformations . The reaction conditions often require the use of solvents like dichloromethane or tetrahydrofuran, and the presence of catalysts such as iodine molecules .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-amino-4-iodo-3-methyl-1H-pyrazol-1-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one substituent with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce a different halogen or functional group in place of the iodine atom.

Scientific Research Applications

2-(5-amino-4-iodo-3-methyl-1H-pyrazol-1-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: The compound’s structure suggests potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-(5-amino-4-iodo-3-methyl-1H-pyrazol-1-yl)acetic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds, while the iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The pyrazole ring provides a stable scaffold that can interact with various biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-amino-4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid
  • 2-(5-amino-4-bromo-3-methyl-1H-pyrazol-1-yl)acetic acid
  • 2-(5-amino-4-fluoro-3-methyl-1H-pyrazol-1-yl)acetic acid

Uniqueness

The uniqueness of 2-(5-amino-4-iodo-3-methyl-1H-pyrazol-1-yl)acetic acid lies in the presence of the iodine atom, which can significantly influence its reactivity and interactions compared to its halogen-substituted analogs. Iodine’s larger atomic size and polarizability can enhance the compound’s binding properties and make it a valuable intermediate in synthetic chemistry .

Properties

Molecular Formula

C6H8IN3O2

Molecular Weight

281.05 g/mol

IUPAC Name

2-(5-amino-4-iodo-3-methylpyrazol-1-yl)acetic acid

InChI

InChI=1S/C6H8IN3O2/c1-3-5(7)6(8)10(9-3)2-4(11)12/h2,8H2,1H3,(H,11,12)

InChI Key

IPNSKBSLDFFYNE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1I)N)CC(=O)O

Origin of Product

United States

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